Trioctadecyl benzene-1,2,4-tricarboxylate
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Overview
Description
Trioctadecyl benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C63H114O6. It is a derivative of benzene-1,2,4-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by octadecyl groups. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trioctadecyl benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Trioctadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of benzene-1,2,4-tricarboxylic acid and its esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trioctadecyl benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of lipid membranes and their interactions with proteins.
Mechanism of Action
The mechanism of action of Trioctadecyl benzene-1,2,4-tricarboxylate involves its interaction with lipid membranes. The long octadecyl chains allow the compound to integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Trioctyl benzene-1,2,4-tricarboxylate
- Tridecyl benzene-1,2,4-tricarboxylate
- Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate
Uniqueness
Trioctadecyl benzene-1,2,4-tricarboxylate is unique due to its long octadecyl chains, which provide it with distinct physical and chemical properties. These long chains enhance its ability to interact with lipid membranes and make it a valuable compound in various applications .
Properties
CAS No. |
29220-93-7 |
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Molecular Formula |
C63H114O6 |
Molecular Weight |
967.6 g/mol |
IUPAC Name |
trioctadecyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C63H114O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-67-61(64)58-52-53-59(62(65)68-55-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(57-58)63(66)69-56-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h52-53,57H,4-51,54-56H2,1-3H3 |
InChI Key |
UCCYOMWTNBHGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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